5-Chloro-6-pyrrolidin-1-ylpyridine-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

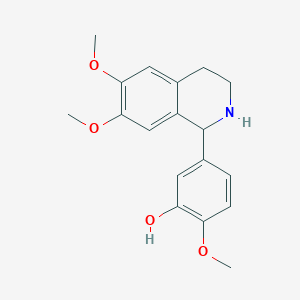

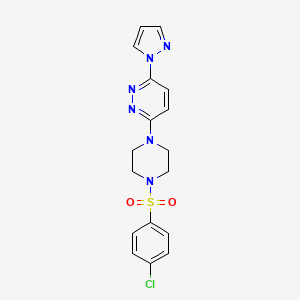

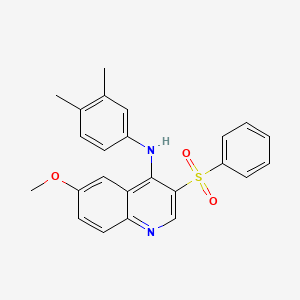

5-Chloro-6-pyrrolidin-1-ylpyridine-2-carboxylic acid is a chemical compound. It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring attached to a pyridine ring with a carboxylic acid group. The pyrrolidine ring contributes to the three-dimensional coverage of the molecule due to the non-planarity of the ring .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the literature, compounds with a pyrrolidine ring are known to undergo various chemical reactions. These include ring construction from different cyclic or acyclic precursors and functionalization of preformed pyrrolidine rings .Wissenschaftliche Forschungsanwendungen

C-H Functionalization of Cyclic Amines

A study by Kang et al. (2015) highlights the C-H functionalization of cyclic amines, such as pyrrolidine, through redox-annulations with α,β-unsaturated aldehydes and ketones. This process promotes the generation of a conjugated azomethine ylide followed by 6π-electrocyclization and, in some cases, tautomerization to yield ring-fused pyrrolines. These pyrrolines can be oxidized to pyrroles or reduced to pyrrolidines, providing a pathway for the synthesis of various pyrrolidine derivatives, potentially including compounds similar to "5-Chloro-6-pyrrolidin-1-ylpyridine-2-carboxylic acid" (Kang et al., 2015).

Antioxidant Activity of Pyrrolidine Derivatives

Tumosienė et al. (2019) synthesized a series of novel pyrrolidine derivatives, including 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, to evaluate their antioxidant activity. The synthesized compounds were screened using the DPPH radical scavenging method and reducing power assay, revealing several potent antioxidants among them. This study suggests potential health-related applications of compounds structurally related to "this compound" (Tumosienė et al., 2019).

Synthesis and Crystal Structure of Pyrazole Derivatives

Shen et al. (2012) explored the synthesis and crystal structure analysis of pyrazole derivatives, specifically focusing on 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester and its acetoxy analogs. Their research provides insights into the molecular structure, stability, and potential reactivity of such compounds, which could be useful for understanding the chemical behavior of "this compound" (Shen et al., 2012).

Pyrrole and Pyrrole Derivatives

Anderson and Liu (2000) discuss the importance of pyrrole and its derivatives, outlining the synthetic approaches and utility of various pyrrole-based compounds. This includes the preparation of pyrrolidines and their applications in pharmaceuticals, dyes, and conducting polymers. Such foundational knowledge is crucial for understanding the chemical and biological significance of compounds like "this compound" (Anderson & Liu, 2000).

Zukünftige Richtungen

Given the wide use of pyrrolidine-containing compounds in medicinal chemistry , future research could focus on exploring the potential biological activities of 5-Chloro-6-pyrrolidin-1-ylpyridine-2-carboxylic acid and its derivatives. This could involve the synthesis of various derivatives and evaluation of their biological activities.

Eigenschaften

IUPAC Name |

5-chloro-6-pyrrolidin-1-ylpyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O2/c11-7-3-4-8(10(14)15)12-9(7)13-5-1-2-6-13/h3-4H,1-2,5-6H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVFWIJWTSCIYGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C=CC(=N2)C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(1,2-Dimethylindol-5-yl)methyl]-3-(3,5-dimethylphenyl)thiourea](/img/structure/B2808393.png)

![(E)-4-(N,N-dipropylsulfamoyl)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2808401.png)

![2,2-Difluoro-6-oxabicyclo[3.1.0]hexane](/img/structure/B2808407.png)

![4-[(4-{2-[(3-Fluorobenzyl)oxy]ethyl}piperidin-1-yl)carbonyl]benzonitrile](/img/structure/B2808409.png)

![N-[2-(cyclohexen-1-yl)ethyl]-N'-(pyridin-2-ylmethyl)oxamide](/img/structure/B2808410.png)

![(2E,NZ)-3-(2-chlorophenyl)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acrylamide](/img/structure/B2808411.png)